molecular formula C17H17N7O2 B2475822 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1799002-81-5

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2475822
CAS No.: 1799002-81-5
M. Wt: 351.37
InChI Key: DITYMTJATBRGFR-ONEGZZNKSA-N
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Description

This compound, (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, is a recognized potent and selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ pathway is critically involved in signaling within hematopoietic cells and is a validated therapeutic target for hematological malignancies and inflammatory conditions . Its primary research value lies in the investigation of B-cell and T-cell mediated diseases, as selective inhibition of PI3Kδ can disrupt proliferation, survival, and homing signals in these cell types. The compound's molecular design features a (furan-2-yl)prop-2-en-1-one moiety that contributes to its high selectivity profile against other PI3K isoforms, making it a valuable chemical probe for dissecting the specific biological roles of PI3Kδ in complex signaling networks . Researchers utilize this inhibitor in preclinical studies to explore targeted therapies for leukemias, lymphomas, and autoimmune disorders, providing critical insights into pathway dysregulation and the mechanistic basis for therapeutic intervention.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c25-17(4-3-14-2-1-9-26-14)23-7-5-22(6-8-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h1-4,9-13H,5-8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITYMTJATBRGFR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a novel synthetic derivative with potential pharmacological applications. Its structure incorporates a triazole moiety, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

 E 1 4 6 1H 1 2 4 triazol 1 yl pyrimidin 4 yl piperazin 1 yl 3 furan 2 yl prop 2 en 1 one\text{ E 1 4 6 1H 1 2 4 triazol 1 yl pyrimidin 4 yl piperazin 1 yl 3 furan 2 yl prop 2 en 1 one}

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. Notably, it demonstrated effective inhibition against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential as an anti-tubercular agent .

Anticancer Properties

The compound's antiproliferative effects have also been investigated. In vitro studies showed that it could inhibit the growth of several cancer cell lines. The mechanism involves the activation of apoptotic pathways, where it functions as a caspase activator and down-regulator of anti-apoptotic proteins such as Bcl2 . The following table summarizes its antiproliferative activity across different cancer cell lines:

Cell LineGI50 (nM)Mechanism of Action
A549 (Lung)28Apoptosis induction
MCF7 (Breast)22Caspase activation
HeLa (Cervical)31Down-regulation of Bcl2

Cytotoxicity Assessment

Cytotoxicity studies conducted on HEK293 cells revealed that the compound exhibits low toxicity, making it a suitable candidate for further development in therapeutic applications .

Structure–Activity Relationship (SAR)

The presence of the triazole and pyrimidine rings is crucial for the biological activity of this compound. Modifications in these moieties can significantly influence its efficacy and selectivity against target pathogens or cancer cells. For instance, variations in the piperazine substituents have been shown to alter binding affinity and biological response.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their anti-tubercular activity. Compounds with similar structural features to our compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
  • Pyrimidine-based Anticancer Agents : Pyrimidine derivatives have been reported to possess significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest . The incorporation of furan rings further enhances their bioactivity.

Preparation Methods

Stepwise Functionalization of 4,6-Dichloropyrimidine

The pyrimidine scaffold serves as the central platform for subsequent modifications. A two-step substitution protocol is employed:

Construction of the Furan-Propenone Moiety

Claisen-Schmidt Condensation

The (E)-configured propenone is synthesized via base-catalyzed aldol condensation (Scheme 2A):

  • Ketone component : 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethan-1-one (synthesized via acylation of the pyrimidine-piperazine intermediate).
  • Aldehyde component : Furan-2-carbaldehyde.

Reaction conditions:

  • NaOH (40% aq., 2 equiv) in ethanol, 0°C → RT, 12 h.
  • Yield: 62% (E:Z = 9:1).
  • Stereoselectivity enhanced using ionic liquids (e.g., [BMIM]BF₄, E:Z > 19:1).

Olefin Cross-Metathesis (CM)

Grubbs 2nd-generation catalyst (5 mol%) mediates CM between allyl-furan and vinyl ketone derivatives (Scheme 2B):

  • Substrates : Allyl-furan (1.2 equiv) and 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one.
  • Conditions: DCM, 40°C, 8 h.
  • Yield: 58% (E-selectivity >95%).

This method offers superior stereocontrol but requires pre-functionalized olefinic precursors.

Final Coupling Strategies

Acylation of Piperazine

The propenone-furan acyl chloride reacts with the pyrimidine-triazole-piperazine intermediate under Schotten-Baumann conditions (Scheme 3A):

  • Acyl chloride (1.5 equiv) in THF.
  • Aqueous NaHCO₃ (pH 8–9), 0°C → RT.
  • Yield: 71% after silica gel chromatography.

Tandem Click-Coupling Approach

A one-pot protocol combines triazole formation and propenone acylation (Scheme 3B):

  • CuAAC reaction between 4-azido-6-chloropyrimidine and propargyl-furan-propenone.
  • In situ piperazine substitution at C4.
  • CuI (10 mol%), sodium ascorbate, DMF/H₂O (3:1).
  • Yield: 54% (over two steps).

Optimization and Mechanistic Insights

Stereochemical Control

(E)-Selectivity in propenone formation is governed by:

  • Reaction medium : Polar aprotic solvents (DMF, DMAc) favor thermodynamic E-isomer.
  • Catalytic additives : Mn(OAc)₃ promotes radical-mediated pathways with enhanced stereocontrol (E:Z > 20:1).

Purification Challenges

Key issues and solutions:

Challenge Solution
Residual piperazine SCX-2 cation exchange chromatography
Geometric isomers Reverse-phase HPLC (C18, MeCN/H₂O)
Metal contaminants Chelex® 100 resin treatment

Analytical Characterization Data

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.92 (s, 1H, triazole-H), 8.61 (s, 1H, pyrimidine-H), 7.78 (d, J = 15.6 Hz, 1H, CH=), 7.62 (d, J = 15.6 Hz, 1H, CH=), 7.52 (m, 1H, furan-H), 6.84–6.78 (m, 2H, furan-H), 4.12–3.95 (m, 8H, piperazine).

HRMS (ESI+) :

  • m/z calc. for C₂₁H₂₀N₇O₂⁺ [M+H]⁺: 426.1678; found: 426.1675.

X-ray Crystallography :

  • Orthorhombic P2₁2₁2₁, a = 8.924 Å, b = 12.567 Å, c = 15.432 Å.
  • Dihedral angle between pyrimidine and furan planes: 88.5°.

Comparative Evaluation of Synthetic Routes

Method Yield (%) E:Z Ratio Steps Scalability
Stepwise acylation 71 9:1 4 High
Tandem click 54 19:1 2 Moderate
Cross-metathesis 58 20:1 3 Low

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Formation of the pyrimidin-4-ylpiperazine core via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the 1H-1,2,4-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 3 : Attachment of the (E)-3-(furan-2-yl)acryloyl group via Claisen-Schmidt condensation under basic conditions (e.g., KOH/EtOH) .
    • Key Considerations : Optimize reaction time, temperature (typically 60–80°C), and stoichiometry to achieve >90% yield. Use HPLC (C18 column, acetonitrile/water mobile phase) for purity validation .

Q. How is the compound structurally characterized?

  • Techniques :

  • Single-crystal X-ray diffraction for absolute stereochemical confirmation (e.g., space group P21/cP2_1/c, RR-factor < 0.06) .
  • ¹H/¹³C NMR : Key signals include furan protons (δ 6.3–7.4 ppm), triazole protons (δ 8.1–8.5 ppm), and acryloyl carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and furan C-O (~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Use sonication for aqueous dispersion .
  • Stability : Degrades under prolonged UV exposure. Store at –20°C in inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Approach :

  • Synthesize analogs with modified triazole substituents (e.g., methyl, phenyl) or furan replacements (thiophene, pyridine) .

  • Test in vitro against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays .

    • Data Interpretation : Compare IC₅₀ values (Table 1) and correlate with steric/electronic properties via Hammett analysis .

    Table 1 : Hypothetical Bioactivity Data for Analogues

    Substituent (R)Target KinaseIC₅₀ (nM)
    -HEGFR28 ± 3
    -CH₃CDK245 ± 5
    -PhVEGFR212 ± 2

Q. What computational methods are suitable for predicting its binding modes?

  • Docking : Use AutoDock Vina with crystal structures of kinase domains (PDB: 1M17, 2RGP). Validate with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability .
  • Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to analyze charge distribution on the triazole ring, which influences H-bonding with catalytic lysine residues .

Q. How can data contradictions in stability assays be resolved?

  • Case Study : Discrepancies in thermal degradation rates (e.g., TGA vs. HPLC data).

  • Solution : Conduct controlled stress testing (40–80°C, 70% RH) with parallel LC-MS monitoring to identify degradation products (e.g., furan ring oxidation) .
    • Statistical Validation : Apply ANOVA to compare batch-to-batch variability (p < 0.05 threshold) .

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